Photochemical Product Distribution: 6‑OCH₃ vs. 5‑OCH₃ Indenyl Acetate
In methanol, the 6‑methoxy‑2‑methyl‑1H‑inden‑1‑yl acetate (target compound) generates a distinct ion‑to‑radical product ratio relative to its 5‑methoxy regioisomer. Under identical irradiation conditions, the 6‑OCH₃ derivative directs the photolysis toward a higher proportion of ionic solvolysis products, whereas the 5‑OCH₃ analog favors radical‑derived products [1]. This regiochemical control arises because the 6‑methoxy group stabilizes the anti‑aromatic indenyl cation differently than the 5‑methoxy group, altering the heterolytic cleavage efficiency [1].
| Evidence Dimension | Ratio of ionic to radical photoproducts in methanol |
|---|---|
| Target Compound Data | Predominantly ionic products (exact ratio reported in full text of ref [1]) |
| Comparator Or Baseline | 5‑Methoxy‑2‑methyl‑1H‑inden‑1‑yl acetate: predominantly radical products |
| Quantified Difference | Qualitative inversion of major product pathway; quantitative yield differences to be extracted from full publication |
| Conditions | UV irradiation in methanol; substrate concentration ~10⁻² M; ambient temperature |
Why This Matters
For synthetic routes that employ photochemical deprotection or rearrangement, selecting the correct regioisomer dictates whether the desired ionic or radical pathway dominates, directly impacting reaction yield and product purity.
- [1] Pincock, J. A., et al. (2003). The photochemistry of indenyl alcohols and esters: Substituent effects on the competition between ion- and radical-derived products. Canadian Journal of Chemistry, 81(10), 1083–1095. https://doi.org/10.1139/v03-123 View Source
